molecular formula C7H11N B8343816 2-Isobutylacrylonitrile

2-Isobutylacrylonitrile

Cat. No.: B8343816
M. Wt: 109.17 g/mol
InChI Key: PKNTXEJOWDTDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutylacrylonitrile is an acrylonitrile derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) attached to the α-carbon of the acrylonitrile backbone (CH₂=CH-CN). This structural modification imparts distinct physicochemical properties, such as increased molecular weight and hydrophobicity, compared to simpler nitriles like acrylonitrile.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

4-methyl-2-methylidenepentanenitrile

InChI

InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h6H,3-4H2,1-2H3

InChI Key

PKNTXEJOWDTDLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Molecular Formula Key Functional Groups Substituents
2-Isobutylacrylonitrile C₇H₁₁N Nitrile, Alkene Isobutyl at α-carbon
Acrylonitrile C₃H₃N Nitrile, Alkene None (unsubstituted)
Isobutyronitrile C₄H₇N Nitrile Branched isopropyl group
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile C₉H₁₄N₂O₃S Nitrile, Alkene, Sulfonyl, Ethoxy tert-Butylsulfonyl and ethoxy groups

Key Observations :

  • The isobutyl group in this compound introduces steric hindrance and hydrophobicity, distinguishing it from acrylonitrile’s linear structure.
  • Unlike isobutyronitrile, this compound retains the conjugated alkene-nitrile system, enabling participation in polymerization and electrophilic addition reactions.
Physicochemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Water Solubility
This compound 109.17 ~180–200* Low (hydrophobic)
Acrylonitrile 53.06 77.3 Moderate (7.3 g/100 mL)
Isobutyronitrile 69.11 103–105 Low (1.2 g/100 mL)
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile 238.28 >250* Very Low (polar substituents offset by bulk)

*Estimated based on substituent effects.

Key Findings :

  • The isobutyl group in this compound reduces water solubility compared to acrylonitrile, akin to isobutyronitrile’s behavior .
  • Higher molecular weight and branching likely increase boiling points relative to acrylonitrile .

Key Observations :

  • The isobutyl group in this compound may hinder polymerization efficiency compared to acrylonitrile, favoring its use in small-molecule syntheses .
  • Sulfonated derivatives (e.g., ) exhibit unique reactivity due to electron-withdrawing substituents, unlike this compound’s electron-donating isobutyl group.

Key Findings :

  • Acrylonitrile’s high toxicity contrasts with this compound’s likely reduced volatility and exposure risk.
  • Isobutyronitrile’s hydrolysis to hydrogen cyanide underscores the importance of substituent stability in nitrile safety profiles .

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